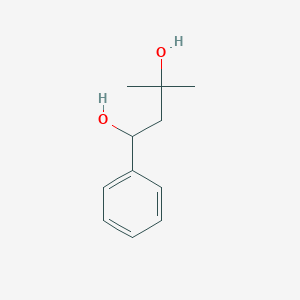
4-(5-Bromo-2-chlorophenoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromo-2-chlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H7BrClNO It is a derivative of benzonitrile, featuring a bromine and chlorine atom substituted on the phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-chlorophenoxy)benzonitrile typically involves a multi-step process. One common method starts with the reaction of 4-bromo-2-chlorobenzaldehyde with sodium cyanide in an aqueous solution to form 4-bromo-2-chlorobenzonitrile . This intermediate is then reacted with phenol derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Bromo-2-chlorophenoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxybenzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Applications De Recherche Scientifique
4-(5-Bromo-2-chlorophenoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(5-Bromo-2-chlorophenoxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzonitrile: A simpler analogue with only a bromine atom substituted on the benzonitrile ring.
2-Chloro-4-bromobenzonitrile: Another similar compound with both chlorine and bromine atoms substituted on the benzonitrile ring.
Uniqueness
4-(5-Bromo-2-chlorophenoxy)benzonitrile is unique due to the presence of both bromine and chlorine atoms on the phenoxy ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H7BrClNO |
|---|---|
Poids moléculaire |
308.56 g/mol |
Nom IUPAC |
4-(5-bromo-2-chlorophenoxy)benzonitrile |
InChI |
InChI=1S/C13H7BrClNO/c14-10-3-6-12(15)13(7-10)17-11-4-1-9(8-16)2-5-11/h1-7H |
Clé InChI |
PLOHUIAQHQNUBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OC2=C(C=CC(=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-dihydro-1H-dithiino[4,5-c]pyrrole](/img/structure/B13885366.png)


![[1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine](/img/structure/B13885376.png)

![phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B13885387.png)
![2-[[5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonitrile](/img/structure/B13885400.png)


![[4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol](/img/structure/B13885414.png)




